3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate
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Overview
Description
3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate is an organic compound characterized by a long carbon chain with a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate typically involves the esterification of 3-methylhenicosanoic acid with benzyloxycarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid
Properties
CAS No. |
188480-69-5 |
---|---|
Molecular Formula |
C30H49O4- |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
3-methyl-3-phenylmethoxycarbonylhenicosanoate |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-30(2,25-28(31)32)29(33)34-26-27-22-19-18-20-23-27/h18-20,22-23H,3-17,21,24-26H2,1-2H3,(H,31,32)/p-1 |
InChI Key |
TXMAGFHUZUEWCQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)(CC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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